molecular formula C16H13BrN2O3S B2494786 5-bromo-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}pyridine-3-carboxamide CAS No. 2379998-22-6

5-bromo-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}pyridine-3-carboxamide

Cat. No.: B2494786
CAS No.: 2379998-22-6
M. Wt: 393.26
InChI Key: NKTIHUAXOLPVKG-UHFFFAOYSA-N
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Description

5-bromo-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a carboxamide group, a bromine atom, and a hydroxyethyl group. Additionally, it contains a furan and a thiophene ring, which are known for their aromatic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}pyridine-3-carboxamide is unique due to its combination of a pyridine ring with a carboxamide group, a bromine atom, and the presence of both furan and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c17-12-4-10(6-18-7-12)16(21)19-8-13(20)15-5-11(9-23-15)14-2-1-3-22-14/h1-7,9,13,20H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTIHUAXOLPVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)C(CNC(=O)C3=CC(=CN=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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